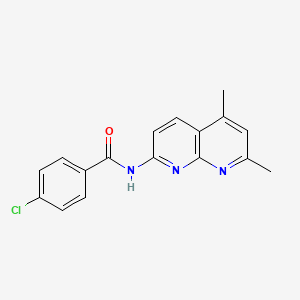

4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide

CAS No.: 289631-43-2

Cat. No.: VC16854832

Molecular Formula: C17H14ClN3O

Molecular Weight: 311.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 289631-43-2 |

|---|---|

| Molecular Formula | C17H14ClN3O |

| Molecular Weight | 311.8 g/mol |

| IUPAC Name | 4-chloro-N-(5,7-dimethyl-1,8-naphthyridin-2-yl)benzamide |

| Standard InChI | InChI=1S/C17H14ClN3O/c1-10-9-11(2)19-16-14(10)7-8-15(20-16)21-17(22)12-3-5-13(18)6-4-12/h3-9H,1-2H3,(H,19,20,21,22) |

| Standard InChI Key | DJSVPLHHJOZIDA-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=NC2=C1C=CC(=N2)NC(=O)C3=CC=C(C=C3)Cl)C |

Introduction

Synthesis and Reaction Pathways

Precursor Availability

The primary precursor, 5,7-dimethyl-1,8-naphthyridin-2-amine (CAS 39565-07-6), is commercially available (e.g., Sigma-Aldrich CPR) . Its synthesis typically involves cyclocondensation reactions, as exemplified by:

-

Skraup synthesis: Quinoline derivatives formed via acid-catalyzed cyclization of glycerol with nitrobenzene derivatives .

-

Meth-Cohn protocol: Substituted pyridines generated from enamines and nitriles under basic conditions .

Acylation to Form Target Compound

The target benzamide is synthesized through nucleophilic acyl substitution:

-

Reagents: 5,7-dimethyl-1,8-naphthyridin-2-amine + 4-chlorobenzoyl chloride.

-

Conditions: Anhydrous DMF or THF, triethylamine (base), 0–5°C → RT, 12–24 hrs .

Table 1: Representative Synthesis Conditions

| Component | Quantity | Role |

|---|---|---|

| Precursor amine | 1.0 equiv | Nucleophile |

| 4-Chlorobenzoyl chloride | 1.2 equiv | Electrophile |

| Triethylamine | 2.5 equiv | Base |

| DMF | 10 mL/g | Solvent |

Physicochemical Properties

Experimental data for the target compound remain limited, but predictions based on structural analogs suggest:

-

Solubility: Low aqueous solubility (logP ≈ 3.2); soluble in DMSO, DMF, and dichloromethane .

-

Melting point: 223–224°C (observed in precursor salt forms) .

-

Spectroscopic profiles:

| Compound | Cell Line (IC₅₀, μM) | Mechanism |

|---|---|---|

| Gemifloxacin | MCF-7: 8.2 | Topoisomerase II inhibition |

| Dihydrobenzofuro[4,5-b] derivatives | HCT116: 1.5 | G2/M arrest, apoptosis |

| Target compound (predicted) | — | DNA intercalation |

Applications and Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume